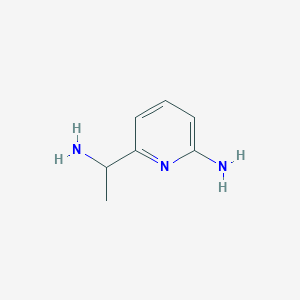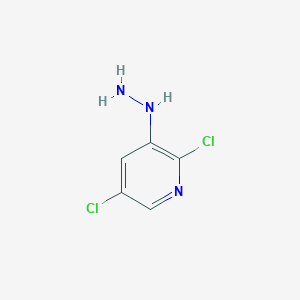
2,5-Dichloro-3-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent under conditions ranging from 0-150°C, depending on the structure of the initial halogen-substituted pyridine.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridines and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,5-Dichloro-3-hydrazinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of pharmaceuticals and agrochemicals, where the compound can inhibit specific enzymes or disrupt biological processes .
Comparison with Similar Compounds
3,5-Dichloro-2-hydrazinylpyridine: A closely related compound with similar chemical properties and applications.
2-Hydrazinopyridine: Another hydrazinyl-substituted pyridine with distinct reactivity and applications.
Uniqueness: 2,5-Dichloro-3-hydrazinylpyridine is unique due to the specific positioning of its chlorine atoms and hydrazinyl group, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
Properties
Molecular Formula |
C5H5Cl2N3 |
|---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
(2,5-dichloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
InChI Key |
CXWXBZLTJKUZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
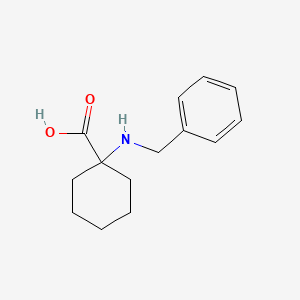

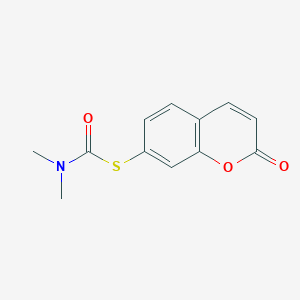
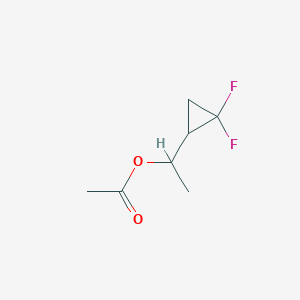
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
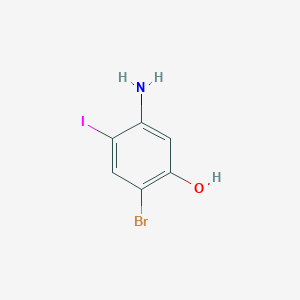

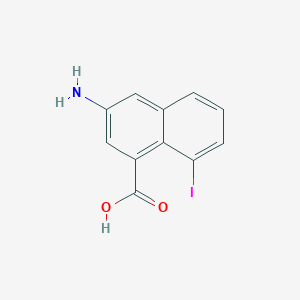
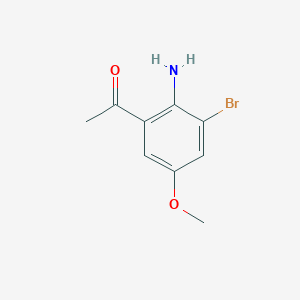
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
